molecular formula C13H30BrNO2S2 B561651 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide CAS No. 386229-78-3

6-(Triethylammonium)hexyl Methanethiosulfonate Bromide

Cat. No.: B561651
CAS No.: 386229-78-3
M. Wt: 376.412
InChI Key: NMTKONNSRKDPBO-UHFFFAOYSA-M
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Description

6-(Triethylammonium)hexyl Methanethiosulfonate Bromide is a chemical compound with the molecular formula C13 H30 N O2 S2 . Br and a molecular weight of 376.42 . It is a water-soluble, bulkier analogue .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: [Br-].CC [N+] (CC) (CC)CCCCCCSS (=O) (=O)C . The IUPAC name for this compound is triethyl (6-methylsulfonylsulfanylhexyl)azanium;bromide .

Scientific Research Applications

  • Molecular Structure Analysis : A study by Tuttolomondo et al. (2007) investigated the gas-phase structure and rotational barrier of methyl methanethiosulfonate, providing insights into the conformational preferences and vibrational properties of related compounds (Tuttolomondo et al., 2007).

  • RNA Labeling and Purification : Duffy et al. (2015) described a method for labeling and purifying 4-thiouridine-containing RNA using methanethiosulfonate reagents. This improved method can be used for studying RNA turnover and transcription dynamics (Duffy et al., 2015).

  • Synthesis of Precursor Compounds : Research by Dulière and Marchand‐Brynaert (2004) involved the synthesis of p-aminobenzyl-tris(hydroxymethyl)methane, a precursor for solid-supported tripodal ligands, which could have implications for the development of advanced materials and catalysts (Dulière & Marchand‐Brynaert, 2004).

  • Gas Chromatographic Properties : A study by Furton and Poole (1985) explored the gas chromatographic properties of tetra-n-butylammonium salts, including methanethiosulfonate bromide, revealing unique solute selectivity and implications for chromatographic separations (Furton & Poole, 1985).

  • Investigation of IKCa Channel Structure : Simoes et al. (2002) used cysteine-scanning mutagenesis and computer-based modeling to investigate the S6 segment of the IKCa channel, employing methanethiosulfonate bromide for structural analysis (Simoes et al., 2002).

  • Methanethiol Oxidation Study : Chin and Lindsay (1994) employed headspace-gas chromatography to study the behavior of methanethiol in the presence of transition metals and ascorbate, a process relevant to understanding chemical transformations in various environments (Chin & Lindsay, 1994).

  • Bakers' Yeast Reduction of Trifluoroacetyl Derivatives : Fujisawa et al. (1999) investigated the bakers' yeast reduction of trifluoroacetyl derivatives in the presence of methanethiosulfonate esters, highlighting its potential for producing chiral compounds (Fujisawa et al., 1999).

  • Investigation of Na+/Pi Cotransporter Protein : Lambert et al. (1999) used chemical modification with alkylating reagents to identify key structural elements of the Na+/Pi cotransporter protein, contributing to the understanding of protein structure and function (Lambert et al., 1999).

Properties

IUPAC Name

triethyl(6-methylsulfonylsulfanylhexyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30NO2S2.BrH/c1-5-14(6-2,7-3)12-10-8-9-11-13-17-18(4,15)16;/h5-13H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTKONNSRKDPBO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCCCCCSS(=O)(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676172
Record name N,N,N-Triethyl-6-[(methanesulfonyl)sulfanyl]hexan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386229-78-3
Record name 1-Hexanaminium, N,N,N-triethyl-6-[(methylsulfonyl)thio]-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386229-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N-Triethyl-6-[(methanesulfonyl)sulfanyl]hexan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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